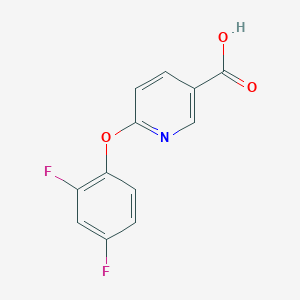

6-(2,4-Difluorophenoxy)nicotinic acid

Description

Contextualization of Nicotinic Acid Derivatives as Bioactive Scaffolds

Nicotinic acid, also known as niacin or vitamin B3, is a fundamental pyridine (B92270) derivative with a well-established role in various biological processes. wikipedia.orgnih.gov Beyond its nutritional importance as a precursor to the coenzymes NAD and NADP, the nicotinic acid scaffold has been extensively explored as a pharmacophore in drug discovery. wikipedia.orgresearchgate.net Derivatives of nicotinic acid have demonstrated a wide spectrum of biological activities, including lipid-lowering, anti-inflammatory, and antimicrobial effects. This has led to their investigation for the treatment of a range of conditions, from cardiovascular disease to neurological disorders. nih.gov The versatility of the nicotinic acid core allows for chemical modification at various positions, enabling the fine-tuning of its biological and pharmacokinetic profiles.

Strategic Incorporation of Fluorine Atoms in Medicinal Chemistry

The introduction of fluorine atoms into drug candidates is a widely employed strategy in medicinal chemistry to enhance a molecule's therapeutic potential. The unique properties of fluorine, such as its small size, high electronegativity, and the strength of the carbon-fluorine bond, can profoundly influence a compound's metabolic stability, binding affinity, and membrane permeability. Fluorination can block sites of metabolism, thereby increasing a drug's half-life, and can alter the acidity of nearby functional groups, which can in turn affect a molecule's interaction with its biological target. The presence of fluorine can also lead to more favorable interactions with protein binding pockets, enhancing potency.

Overview of Research Trajectories for 6-(2,4-Difluorophenoxy)nicotinic Acid

The primary research trajectory for this compound has been its use as a crucial building block in the synthesis of novel therapeutic agents. A notable example is its role as an intermediate in the preparation of a series of benzofuran (B130515) derivatives designed as adenosine (B11128) A2A receptor antagonists. cymitquimica.com Adenosine A2A receptors are implicated in a variety of physiological and pathological processes, including inflammation and neuronal function, making them an attractive target for the treatment of conditions such as Parkinson's disease. cymitquimica.com

The synthesis of this compound for this purpose typically involves a nucleophilic aromatic substitution reaction. In a documented synthesis, 6-chloronicotinic acid is reacted with 2,4-difluorophenol (B48109) in the presence of a base. cymitquimica.com This reaction highlights the utility of halogenated nicotinic acids as precursors for more complex substituted pyridine derivatives.

While the biological activity of the final benzofuran products has been the main focus of research, the strategic design of this compound itself underscores the deliberate approach taken by medicinal chemists to create intermediates with tailored properties for subsequent synthetic transformations and, ultimately, for potent and selective final compounds.

Interactive Data Tables

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C12H7F2NO3 | |

| Molecular Weight | 251.19 g/mol | cymitquimica.com |

| Appearance | Not available | |

| Melting Point | Not available | |

| Boiling Point | Not available | |

| Solubility | Not available | |

| pKa | Not available |

Table 2: Research Applications of this compound

| Application | Description | Key Findings |

| Synthetic Intermediate | Used as a key building block in the synthesis of novel benzofuran derivatives. | The compound facilitates the introduction of the 6-(2,4-difluorophenoxy) moiety onto a nicotinic acid scaffold, which is a crucial step in the multi-step synthesis of adenosine A2A receptor antagonists. cymitquimica.com |

| Medicinal Chemistry | The design incorporates a difluorinated phenol (B47542) to enhance the properties of the final drug candidates. | The fluorine atoms are strategically placed to potentially improve metabolic stability and binding affinity of the target benzofuran derivatives. |

Structure

3D Structure

Properties

IUPAC Name |

6-(2,4-difluorophenoxy)pyridine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H7F2NO3/c13-8-2-3-10(9(14)5-8)18-11-4-1-7(6-15-11)12(16)17/h1-6H,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VVOBPLOEWWRDOQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1F)F)OC2=NC=C(C=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H7F2NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801231050 | |

| Record name | 6-(2,4-Difluorophenoxy)-3-pyridinecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801231050 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

251.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

862088-72-0 | |

| Record name | 6-(2,4-Difluorophenoxy)-3-pyridinecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=862088-72-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-(2,4-Difluorophenoxy)-3-pyridinecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801231050 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations of 6 2,4 Difluorophenoxy Nicotinic Acid

Established Synthetic Routes to the Core Structure

The formation of the ether linkage between the nicotinic acid backbone and the difluorophenoxy moiety is the key step in synthesizing 6-(2,4-Difluorophenoxy)nicotinic acid. This is typically achieved through powerful carbon-heteroatom bond-forming reactions.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium catalysts are instrumental in modern organic synthesis for their efficiency in forming carbon-carbon and carbon-heteroatom bonds. For structures like this compound, these reactions offer a versatile approach.

The Suzuki-Miyaura coupling is a cornerstone of cross-coupling chemistry, typically forming a carbon-carbon bond between an organoboron compound and an organohalide. While classically used for C-C bonds, its principles can be adapted for C-O bond formation, although less common. A plausible Suzuki-Miyaura approach would involve the coupling of a boronic acid or ester derivative of one of the aromatic rings with a halogenated partner of the other. For instance, coupling 6-halonicotinic acid with a (2,4-difluorophenoxy)boronic acid derivative would be a potential, though non-traditional, application of this methodology.

The success of any palladium-catalyzed coupling hinges on the careful optimization of the catalytic system. Key parameters include the choice of palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃), the ligand, the base, and the solvent. The ligand, often a phosphine-based compound, is crucial for stabilizing the palladium center and facilitating the catalytic cycle. The base is required to activate the boronic acid component in a traditional Suzuki-Miyaura cycle. Reaction conditions such as temperature and reaction time must be fine-tuned to maximize yield and minimize side reactions.

Table 1: Representative Parameters for Optimization of Palladium-Catalyzed Cross-Coupling Reactions

| Parameter | Options | Purpose |

|---|---|---|

| Palladium Precursor | Pd(OAc)₂, PdCl₂(PPh₃)₂, Pd₂(dba)₃ | Source of the active Pd(0) catalyst. |

| Ligand | PPh₃, Buchwald-type phosphines, NHCs | Stabilizes the catalyst, influences reactivity and selectivity. |

| Base | K₂CO₃, Cs₂CO₃, K₃PO₄ | Activates the coupling partner. |

| Solvent | Toluene, Dioxane, DMF | Solubilizes reactants and influences reaction rate. |

Nucleophilic Aromatic Substitution Approaches

Nucleophilic aromatic substitution (SₙAr) is a more direct and common method for forming the aryl ether bond present in the target molecule. This reaction involves the attack of a nucleophile (in this case, the phenoxide) on an aromatic ring that is activated by electron-withdrawing groups and contains a suitable leaving group.

The synthesis of this compound via SₙAr would typically involve the reaction of a 6-halonicotinic acid derivative (e.g., 6-chloro- or 6-fluoronicotinic acid) with 2,4-difluorophenol (B48109) in the presence of a base. The pyridine (B92270) ring, being electron-deficient, is inherently activated towards nucleophilic attack, particularly at the 2- and 6-positions. The carboxylic acid group further enhances this activation. The base (e.g., potassium carbonate, sodium hydride) is necessary to deprotonate the 2,4-difluorophenol, forming the more nucleophilic phenoxide.

Derivatization from Precursors

Building the nicotinic acid ring from acyclic precursors is another fundamental strategy in heterocyclic chemistry.

This approach involves constructing the pyridine ring of the nicotinic acid molecule through a condensation reaction. While specific details for the target molecule are not publicly detailed, such syntheses often employ a variation of the Hantzsch pyridine synthesis or similar cyclocondensation strategies. A plausible, though complex, pathway could theoretically involve a multi-step sequence starting from a derivative of 2,4-difluoroacetophenone to build a fragment that can then be cyclized with other components to form the substituted nicotinic acid core. However, this is generally a less direct route compared to SₙAr or cross-coupling reactions on a pre-formed nicotinic acid ring.

Hydrolysis of Nitrile and Amide Intermediates

The final step in many synthetic routes to this compound involves the hydrolysis of a nitrile or amide precursor. This transformation is a fundamental process in organic chemistry for the preparation of carboxylic acids. The specific conditions for hydrolysis can be tailored, generally falling into two categories: acidic or alkaline hydrolysis.

Acidic Hydrolysis: In this method, the corresponding nitrile, 6-(2,4-Difluorophenoxy)nicotinonitrile, is heated under reflux with a dilute mineral acid, such as hydrochloric acid (HCl) or sulfuric acid (H₂SO₄). chemguide.co.uklibretexts.org The reaction proceeds in two main stages. First, the nitrile is hydrated to form the intermediate 6-(2,4-Difluorophenoxy)nicotinamide. With continued heating in the acidic medium, this amide undergoes further hydrolysis to yield the desired this compound and an ammonium (B1175870) salt (e.g., ammonium chloride). chemguide.co.uklibretexts.org

Alkaline Hydrolysis: Alternatively, the nitrile can be heated under reflux with an aqueous solution of a strong base, such as sodium hydroxide (B78521) (NaOH). chemguide.co.uk This process also initially forms the amide intermediate, which is then hydrolyzed to the carboxylate salt, in this case, sodium 6-(2,4-difluorophenoxy)nicotinate. Ammonia gas is liberated during this step. chemguide.co.uk To obtain the final free carboxylic acid, the resulting solution must be acidified with a strong acid, which protonates the carboxylate salt. libretexts.org The hydrolysis of related amide intermediates, such as those derived from coupling reactions, can also be performed using bases like lithium hydroxide in a solvent mixture like tetrahydrofuran (B95107) and water.

The choice between acidic and alkaline hydrolysis often depends on the stability of other functional groups present in the molecule and the desired workup procedure.

Advanced Synthetic Strategies for Structural Analogs and Derivatives

The core structure of this compound serves as a scaffold for the development of various structural analogs and derivatives, requiring advanced and selective synthetic methods.

Regioselective Functionalization of the Pyridine Nucleus

Achieving regioselective functionalization of the pyridine ring is crucial for creating specific structural analogs. The inherent electronic properties of the pyridine nucleus direct substituents to specific positions, but controlling this can be challenging. One advanced strategy involves enzymatic transformations, which offer high specificity. For instance, certain bacterial strains have been shown to regioselectively hydroxylate nicotinic acid derivatives at the C2 position (the carbon atom between the ring nitrogen and the carboxyl group). nih.gov This biocatalytic approach, using resting cells of specific bacterial species like Ralstonia/Burkholderia sp., can be used to prepare a series of hydroxylated heterocyclic carboxylic acids. nih.gov Such enzymatic methods provide a pathway to C2-hydroxylated analogs of this compound that would be difficult to achieve through traditional chemical means.

Stereoselective Synthesis Considerations for Chiral Analogs

When developing analogs that contain chiral centers, stereoselective synthesis is paramount to ensure the production of a single, desired stereoisomer. This is critical as different enantiomers or diastereomers of a molecule can have vastly different biological activities. Key strategies include:

Asymmetric Catalysis: The use of chiral catalysts, such as transition metal complexes with chiral ligands, can guide a reaction to form one enantiomer preferentially. For example, iridium-catalyzed enantioselective hydrogenation is a powerful method for creating chiral centers with high enantiomeric excess.

Use of Chiral Auxiliaries: A chiral auxiliary can be temporarily attached to the substrate molecule to direct a stereoselective reaction. After the desired stereocenter is created, the auxiliary is removed.

Enantioselective Cyclization: For cyclic analogs, enantioselective cyclization reactions can establish key stereocenters within the ring structure, as has been demonstrated in the synthesis of complex nicotinic receptor probes. nih.gov

These considerations are essential when designing synthetic routes for chiral derivatives, ensuring the final product has the correct three-dimensional arrangement.

Development of Radiosynthetic Pathways for Isotopic Labeling

The incorporation of positron-emitting isotopes, particularly Fluorine-18, into the structure of this compound or its derivatives is of significant interest for medical imaging applications. mdpi.comnih.gov The development of efficient and rapid radiosynthetic pathways is a key challenge due to the short half-life of these isotopes.

The primary method for introducing ¹⁸F is through nucleophilic substitution. This typically involves synthesizing a precursor molecule where the position to be labeled is functionalized with a good leaving group. For labeling the 6-position of the nicotinic acid ring, a common precursor is a 6-trimethylammonium salt. mdpi.comnih.gov The reaction involves treating this precursor with no-carrier-added [¹⁸F]fluoride, which displaces the trimethylammonium group to form the 6-[¹⁸F]fluoro-nicotinic acid derivative. nih.gov

Fluorine-18 is an ideal radioisotope for PET due to its favorable physical characteristics, including a 109.8-minute half-life and low positron energy. frontiersin.org 6-[¹⁸F]Fluoronicotinic acid derivatives are valuable prosthetic groups for labeling larger biomolecules like peptides and proteins for PET imaging research. nih.gov

| Radiolabeling Parameter | Value / Condition | Reference |

| Precursor | 6-N,N,N-Trimethylammonium Nicotinic Acid NHS Ester Triflate Salt | mdpi.com |

| Radioisotope | [¹⁸F]Fluoride | mdpi.comnih.gov |

| Reaction Temperature | 40 - 45 °C | mdpi.comnih.gov |

| Purification Method | Sep-Pak Cartridge | mdpi.comnih.gov |

| Resulting Prosthetic Group | 6-[¹⁸F]SFPy or 6-[¹⁸F]FPy-TFP | mdpi.comnih.gov |

| Overall Radiochemical Yield | 6 - 17% (decay-corrected) | mdpi.com |

| Total Synthesis Time | ~90 minutes | mdpi.com |

| Radiochemical Purity | >99% | mdpi.com |

This interactive table summarizes typical conditions for the radiosynthesis of activated 6-[¹⁸F]fluoronicotinic acid esters for PET research.

Reaction Pathway Analysis and Mechanistic Insights into Synthesis

Understanding the reaction mechanisms provides insight into the efficiency and selectivity of the synthetic pathways.

For the radiosynthesis of 6-[¹⁸F]fluoronicotinic acid derivatives , the key step is a nucleophilic aromatic substitution (SNAr) reaction. The pyridine ring is an electron-deficient aromatic system, which makes it susceptible to nucleophilic attack, especially when substituted with a good leaving group at the 2-, 4-, or 6-position. The presence of an electron-withdrawing group, such as the carboxylic acid (or ester) at the 3-position, further activates the ring for this type of reaction. The trimethylammonium group is an excellent leaving group. The highly nucleophilic [¹⁸F]fluoride ion attacks the carbon at the 6-position, leading to the displacement of the neutral trimethylamine (B31210) molecule and the formation of the C-¹⁸F bond. mdpi.comnih.gov

The hydrolysis of nitrile and amide intermediates proceeds via nucleophilic acyl substitution. Under acidic conditions, the nitrile nitrogen is first protonated, making the nitrile carbon more electrophilic and susceptible to attack by a water molecule. libretexts.org A series of proton transfers and tautomerization leads to the formation of an amide. The amide is then hydrolyzed further by a similar mechanism: the carbonyl oxygen is protonated, activating the carbonyl carbon for nucleophilic attack by water, eventually leading to the cleavage of the C-N bond and formation of the carboxylic acid and an ammonium ion. chemguide.co.uk Under alkaline conditions, the mechanism is initiated by the attack of a hydroxide ion on the electrophilic nitrile or amide carbonyl carbon, followed by subsequent steps to yield the carboxylate salt. chemguide.co.uklibretexts.org

Biological Activity Profiles and Molecular Mechanistic Investigations of 6 2,4 Difluorophenoxy Nicotinic Acid and Its Derivatives

In Vitro Biological Activity Assays

Receptor Binding and Modulation Studies

Nicotinic Acetylcholine (B1216132) Receptor (nAChR) Subtype Affinity and Selectivity Profiling

A comprehensive review of scientific literature and public bioassay databases did not yield specific data regarding the affinity or selectivity of 6-(2,4-Difluorophenoxy)nicotinic acid or its direct derivatives for any nicotinic acetylcholine receptor (nAChR) subtypes. Consequently, no quantitative data such as binding affinities (Ki), inhibition constants (IC50), or efficacy measurements (EC50) are available to be presented.

G Protein-Coupled Receptor (e.g., GPR109A/HCA2) Interactions and Ligand Efficacy Assessment

While nicotinic acid itself is the known endogenous ligand for the G protein-coupled receptor GPR109A (also known as Hydroxycarboxylic Acid Receptor 2, HCA2), specific research detailing the interaction, binding affinity, or functional efficacy of its derivative, this compound, on this receptor is not available in the public domain. nih.govnih.gov Studies on other nicotinic acid derivatives have been conducted, but information pertinent to the 6-(2,4-Difluorophenoxy) substituted variant, including its potential agonist or antagonist activity, has not been reported. nih.gov

Enzyme Inhibition and Activation Studies

Kinase Inhibition Profiling (e.g., p38α Mitogen-Activated Protein Kinase, FMS Kinase)

There is no available data from in vitro kinase inhibition assays for this compound or its derivatives against p38α mitogen-activated protein kinase or FMS kinase. Publicly accessible scientific literature and bioassay databases lack specific IC50 values or percentage inhibition data for this particular compound against the specified kinases.

Inhibition of Viral Enzymes (e.g., HIV RNase H, Integrase)

Investigations into the inhibitory activity of this compound against viral enzymes such as Human Immunodeficiency Virus (HIV) Ribonuclease H (RNase H) or integrase have not been reported in the available scientific literature. While other classes of nicotinic acid and pyridine (B92270) carboxylic acid derivatives have been explored as potential HIV-1 RNase H and integrase inhibitors, specific inhibitory concentrations (IC50) or mechanistic details for the 6-(2,4-Difluorophenoxy) derivative are absent from these studies. nih.govnih.gov

Cytochrome P450 Enzyme Interaction Studies

The interaction of nicotinic acid and its derivatives with the cytochrome P450 (CYP450) family of enzymes is a critical area of investigation due to the central role of these enzymes in drug metabolism. nih.gov While direct studies on this compound are limited, research on the parent compound, nicotinic acid, and related structures provides significant insights. The pyridine functionality common to these molecules is known to be a key structural feature for CYP450 interaction.

Pyridine derivatives can inhibit CYP450 enzymes, often through the coordination of the pyridine nitrogen atom to the heme iron within the enzyme's active site. researchgate.net In vitro studies have demonstrated that nicotinic acid, at therapeutic concentrations, can inhibit human CYP2D6. researchgate.netnih.gov Furthermore, at high concentrations, nicotinic acid has been shown to inhibit CYP3A4. researchgate.net Nicotinamide (B372718), the amide derivative of nicotinic acid, also exhibits inhibitory activity against CYP2D6, CYP3A4, and CYP2E1. nih.gov

These findings suggest that this compound, by virtue of its nicotinic acid core, possesses the potential to interact with and possibly inhibit various CYP450 isoenzymes. The difluorophenoxy substituent at the 6-position may further influence the affinity and selectivity of this interaction. The metabolism of many drugs is dependent on CYP450 enzymes, and co-administration of a CYP450 inhibitor can lead to altered drug clearance and potential toxicities. nih.gov Therefore, the potential for such interactions is an important consideration in the development of derivatives of this compound.

Table 1: Documented Interactions of Nicotinic Acid and Nicotinamide with CYP450 Enzymes

| Compound | CYP Isozyme Inhibited | Inhibition Constant (Ki) |

|---|---|---|

| Nicotinic Acid | CYP2D6 | 3.8 +/- 0.3 mM |

| Nicotinic Acid | CYP3A4 | 114 mmol/L (at high concentrations) |

| Nicotinamide | CYP2D6 | 19 +/- 4 mM |

| Nicotinamide | CYP3A4 | 13 +/- 3 mM |

| Nicotinamide | CYP2E1 | 13 +/- 8 mM |

Data sourced from in vitro inhibition studies. researchgate.netnih.gov

Poly(ADP-ribose) Polymerase (PARP) Inhibition

Poly(ADP-ribose) polymerases (PARPs) are a family of enzymes crucial for DNA repair and the maintenance of genomic stability. mdpi.com The inhibition of PARP is a clinically validated strategy in cancer therapy, particularly for tumors with deficiencies in other DNA repair pathways, such as those with BRCA1 or BRCA2 mutations. nih.gov

Nicotinamide, a direct derivative of nicotinic acid, is known to be an endogenous inhibitor of PARP enzymes. mdpi.comresearchgate.net It functions as a by-product of NAD+-consuming reactions catalyzed by PARPs and can, at elevated concentrations, inhibit their activity. mdpi.com This inhibition is thought to contribute to the ability of nicotinamide to sensitize breast cancer cells to the cytotoxic effects of radiation and certain chemotherapeutic agents. researchgate.net

Given that this compound is a derivative of nicotinic acid, it shares a core structural motif with the known PARP inhibitor, nicotinamide. This structural relationship suggests a potential for this compound or its derivatives to exhibit PARP inhibitory activity. While direct experimental evidence for this specific compound is not yet available, the established role of the nicotinamide structure in PARP binding and inhibition provides a strong rationale for investigating this potential mechanism of action.

Other Enzyme Systems

Beyond CYP450 and PARP, derivatives of nicotinic acid have been shown to interact with other significant enzyme systems, indicating a broad potential for biological activity.

Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2): Certain novel nicotinic acid-based compounds have been designed and synthesized as cytotoxic agents with selective inhibitory efficacy against VEGFR-2. One such compound demonstrated promising VEGFR-2 inhibition with an IC50 value of 0.068 μM and exhibited superior selectivity over other growth factor receptors like EGFR and PDGFR-β. nih.gov

Nuclear Factor-kappa B (NF-κB) Pathway: The anti-inflammatory effects of nicotinic acid are partly mediated through the inhibition of the NF-κB signaling pathway. In human monocytic cell lines, nicotinic acid was found to reduce the levels of phosphorylated IKKβ and IκBα, key enzymes in the NF-κB cascade. nih.govnih.gov This leads to a profound inhibition of the nuclear accumulation of the p65 subunit of NF-κB, a critical step in the transcription of pro-inflammatory genes. nih.gov

These findings highlight that derivatives originating from the nicotinic acid scaffold can be tailored to interact with a variety of enzymatic targets, leading to diverse pharmacological effects, from anticancer to anti-inflammatory activities.

Cell-Based Phenotypic Assays (Non-Clinical)

Antimicrobial Activity Evaluation (e.g., Antibacterial, Antifungal)

A growing body of research has focused on the antimicrobial properties of nicotinic acid derivatives. These compounds have shown a wide spectrum of activity against various pathogenic bacteria and fungi.

Several studies have synthesized novel series of nicotinic acid derivatives, such as acylhydrazones and 3-acetyl-2,5-disubstituted-1,3,4-oxadiazoline derivatives. nih.gov These compounds have demonstrated promising activity against Gram-positive bacteria, with some showing significant efficacy against Staphylococcus epidermidis and methicillin-resistant Staphylococcus aureus (MRSA) strains, with Minimum Inhibitory Concentration (MIC) values as low as 1.95 µg/mL. nih.gov Other synthesized nicotinamide derivatives have also proven effective against both Gram-positive (Staphylococcus aureus, Bacillus subtilis) and Gram-negative (Escherichia coli, Pseudomonas aeruginosa) bacteria, as well as the fungus Candida albicans. latamjpharm.org

The mechanism of action for some derivatives is thought to involve the inhibition of essential microbial processes. For example, certain 1,8-naphthyridine (B1210474) derivatives of carboxylic acids are strong inhibitors of bacterial DNA gyrase. mdpi.com The broad applicability of the nicotinic acid scaffold is further demonstrated by the development of N-(thiophen-2-yl) nicotinamide derivatives as potential agricultural fungicides. mdpi.com

Table 2: Antimicrobial Activity of Selected Nicotinic Acid Derivatives

| Derivative Class | Target Organism(s) | Activity/MIC Value |

|---|---|---|

| Acylhydrazones | Staphylococcus epidermidis ATCC 12228 | MIC = 1.95 µg/mL |

| Acylhydrazones | Staphylococcus aureus ATCC 43300 (MRSA) | MIC = 7.81 µg/mL |

| 1,3,4-Oxadiazolines | Bacillus subtilis ATCC 6633 | MIC = 7.81 µg/mL |

| 1,3,4-Oxadiazolines | Staphylococcus aureus ATCC 6538 | MIC = 7.81 µg/mL |

| 3-chloro-2-oxo-azetidine-1-yl)nicotinamide | S. aureus, B. subtilis, E. coli, P. aeruginosa, C. albicans | Effective against tested strains |

Data compiled from various non-clinical studies. nih.govlatamjpharm.org

Investigations into Anti-inflammatory Mechanisms

Nicotinic acid and its derivatives have demonstrated significant anti-inflammatory properties, which are believed to contribute to their therapeutic effects in conditions like atherosclerosis. nih.gov These effects are often independent of their lipid-modifying actions. researchgate.net

The primary mechanism for the anti-inflammatory action of nicotinic acid involves the G-protein coupled receptor GPR109A, which is expressed on immune cells such as monocytes and macrophages. nih.govnih.gov Activation of this receptor by nicotinic acid leads to the suppression of key inflammatory signaling pathways.

Specifically, in human monocytes stimulated with Toll-like receptor (TLR) agonists, nicotinic acid has been shown to significantly reduce the secretion of pro-inflammatory cytokines and chemokines, including:

Tumor Necrosis Factor-alpha (TNF-α) nih.govnih.gov

Interleukin-6 (IL-6) nih.govnih.gov

Monocyte Chemoattractant Protein-1 (MCP-1) nih.gov

This reduction in inflammatory mediators is a direct consequence of the inhibition of the NF-κB pathway. nih.gov Nicotinic acid treatment leads to decreased phosphorylation of key signaling molecules IKKβ and IκBα, ultimately preventing the translocation of the NF-κB p65 subunit to the nucleus. nih.govnih.gov This, in turn, downregulates the transcription of genes for TNF-α, IL-6, and MCP-1. These actions result in reduced monocyte adhesion to endothelial cells and decreased chemotaxis, both of which are critical events in the inflammatory cascade of atherosclerosis. nih.gov

Table 3: Effect of Nicotinic Acid on Pro-inflammatory Mediators in Activated Human Monocytes

| Inflammatory Mediator | Agonist | Percent Reduction |

|---|---|---|

| TNF-α | TLR4 (LPS) | 49.2 ± 4.5% |

| Interleukin-6 (IL-6) | TLR4 (LPS) | 56.2 ± 2.8% |

| MCP-1 | TLR4 (LPS) | 43.2 ± 3.1% |

| TNF-α | TLR2 (HKLM) | 48.6 ± 7.1% |

| Interleukin-6 (IL-6) | TLR2 (HKLM) | 60.9 ± 1.6% |

| MCP-1 | TLR2 (HKLM) | 59.3 ± 5.3% |

Data represents the mean reduction in secretion following pre-incubation with nicotinic acid. nih.gov

Assessment of Antiproliferative Effects in Cell Lines

Derivatives of nicotinic acid have been investigated for their potential as anticancer agents, with numerous studies reporting significant antiproliferative effects across a variety of human cancer cell lines.

One area of focus has been the synthesis of novel pyridinethione and thienopyridine derivatives. Several of these compounds have shown selective cytotoxic activity against human liver and colon cancer cells, while notably demonstrating low cytotoxicity against non-tumor fibroblast-derived cell lines, indicating a favorable safety profile. nih.gov

Another strategy has involved the development of nicotinic acid-based compounds that target specific signaling pathways involved in cancer progression. For instance, derivatives designed as selective inhibitors of VEGFR-2 have exhibited potent cytotoxic effects. One such compound was particularly effective against HCT-15 (colon) and PC-3 (prostate) tumor cell lines and was shown to induce apoptosis, as evidenced by a significant increase in caspase-3 levels. nih.gov

The antiproliferative effects are not universal across all derivatives or cell lines. For example, the nicotine (B1678760) derivative 6-hydroxy-L-nicotine (6HLN) displayed varied effects: it had cancer-inhibitory effects in MCF7 breast cancer cells, cancer-stimulatory effects in U87 glioblastoma cells, and no effect on the viability of A549 lung cancer cells. nih.govnih.gov This highlights the importance of the specific chemical structure and the cellular context in determining the biological outcome.

Table 4: Antiproliferative Activity of Selected Nicotinic Acid Derivatives in Cancer Cell Lines

| Derivative/Compound | Cell Line | Effect | IC50 Value |

|---|---|---|---|

| Novel Nicotinic Acid Derivative (5c) | HCT-15 (Colon) | Cytotoxic, VEGFR-2 Inhibition | 0.068 μM (VEGFR-2) |

| Novel Nicotinic Acid Derivative (5c) | PC-3 (Prostate) | Cytotoxic | Not specified |

| 6-hydroxy-L-nicotine (6HLN) | MCF7 (Breast) | Inhibitory | Not specified |

| 6-hydroxy-L-nicotine (6HLN) | U87 (Glioblastoma) | Stimulatory | Not specified |

| 6-hydroxy-L-nicotine (6HLN) | A549 (Lung) | No change in viability | Not specified |

| Pyridinethione/Thienopyridine Derivatives | Human Liver & Colon Cancer Cells | Selective Cytotoxicity | Not specified |

IC50 values represent the concentration required to inhibit a biological process by 50%. nih.govnih.govnih.govnih.gov

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| Nicotinic acid |

| Nicotinamide |

Antiviral Activity in Cellular Models

Currently, there is no specific information available in the reviewed literature detailing the antiviral activity of this compound or its close derivatives in cellular models. Research on the antiviral properties of nicotinic acid derivatives has been explored, with some compounds showing activity against various viruses, but direct evidence for this specific compound is not yet established.

Studies on Vasorelaxation and Antioxidant Properties

Research into the vasorelaxant and antioxidant effects of nicotinic acid derivatives has yielded significant findings, although studies specifically on this compound are not available. However, investigations into structurally related compounds, such as thionicotinic acid derivatives, provide valuable insights.

For instance, studies on 2-(1-adamantylthio)nicotinic acid and its analogs have demonstrated dose-dependent vasorelaxation. nih.govnih.gov These compounds also exhibited antioxidant properties in assays like the 2,2-diphenyl-1-picrylhydrazyl (DPPH) and superoxide (B77818) dismutase (SOD) assays. nih.gov One particular analog, 2-(1-adamantylthio)nicotinic acid, was identified as a potent vasorelaxant with an ED50 of 21.3 nM and also the most potent antioxidant in the series according to the DPPH assay. nih.govnih.gov This suggests that the nicotinic acid scaffold can be effectively modified to produce compounds with significant vasorelaxant and antioxidant capabilities.

| Compound | Vasorelaxation (Rmax) | Vasorelaxation (ED50) | Antioxidant Activity (DPPH) |

| 2-(1-adamantylthio)nicotinic acid | 78.7% | 21.3 nM | Most Potent |

| 2-(1-adamantylthio)nicotinamide | 77.7% | - | Mild |

| 2-(1-adamantylthio)nicotinonitrile | 71.6% | - | Mild |

Molecular Mechanisms of Action (MOA)

The molecular mechanisms underlying the biological activities of nicotinic acid derivatives are a subject of ongoing investigation. While specific data for this compound is scarce, research on related compounds provides a basis for understanding potential mechanisms.

Elucidation of Ligand-Target Interaction Modes

Molecular modeling and docking studies are crucial tools for understanding how ligands interact with their biological targets. For various nicotinic acid derivatives, these computational methods have been used to predict binding affinities and interaction modes with different proteins. mdpi.comnih.govresearchgate.net For example, docking studies on nicotinoylglycine derivatives identified potential hydrogen bonding and hydrophobic interactions within the active sites of target enzymes like tyrosyl-tRNA synthetase and nitroreductase. mdpi.com Such studies help to explain the structure-activity relationships observed and guide the design of more potent and selective compounds. The specific targets for this compound would need to be identified and studied to elucidate its precise interaction modes.

Modulation of Intracellular Signaling Cascades

Nicotinic acid and its derivatives can modulate various intracellular signaling cascades, often through interaction with specific receptors. The activation of nicotinic acetylcholine receptors (nAChRs), for example, can lead to ion influx and subsequent activation of calcium-dependent signaling pathways. nih.gov Furthermore, adrenergic signaling has been shown to modulate nAChR activity through intracellular messengers like cAMP and the activation of protein kinases such as PKA. nih.govuiowa.edu This cross-talk between signaling pathways highlights the complex regulatory networks that can be influenced by nicotinic acid-related compounds. The specific effects of this compound on intracellular signaling would depend on its receptor binding profile and cellular context.

Influence on Cellular Metabolic Pathways (e.g., NAD+ Synthesis and Salvage Pathways)

Nicotinic acid is a well-known precursor for the biosynthesis of nicotinamide adenine (B156593) dinucleotide (NAD+), a critical coenzyme in cellular metabolism. nih.govstanford.edu NAD+ can be synthesized from tryptophan (de novo pathway) or recycled from precursors like nicotinic acid and nicotinamide (salvage pathways). stanford.eduembopress.org The pathway utilizing nicotinic acid is known as the Preiss-Handler pathway, which involves the conversion of nicotinic acid to nicotinic acid mononucleotide (NAMN), then to nicotinic acid adenine dinucleotide (NAAD), and finally to NAD+. nih.gov By providing a substrate for this pathway, nicotinic acid and its derivatives can influence the intracellular NAD+ pool, thereby affecting a wide range of cellular processes that depend on NAD+, including energy metabolism, DNA repair, and sirtuin activity. It is plausible that this compound could also serve as a precursor for NAD+ synthesis, although its efficiency and potential metabolic fate would require specific investigation.

Structure Activity Relationship Sar and Rational Compound Design Strategies

Identification of Key Pharmacophoric Elements within the 6-(2,4-Difluorophenoxy)nicotinic Acid Scaffold

A pharmacophore model for a class of compounds outlines the essential structural features required for biological activity. For derivatives of nicotinic acid, key pharmacophoric elements generally include a hydrogen bond acceptor and a cationic center, which are crucial for interaction with nicotinic acetylcholine (B1216132) receptors (nAChRs). nih.govmdpi.com In the context of the this compound scaffold, the following elements are considered critical:

The Nicotinic Acid Core: The pyridine (B92270) ring and the carboxylic acid at the 3-position are fundamental. The nitrogen atom of the pyridine ring can act as a hydrogen bond acceptor, a crucial interaction for binding to many biological targets. mdpi.com The carboxylic acid group, being ionizable at physiological pH, can participate in ionic interactions or hydrogen bonding.

The Ether Linkage: The oxygen atom connecting the phenoxy group to the nicotinic acid core introduces a degree of flexibility and can also act as a hydrogen bond acceptor.

A general pharmacophore model for nicotinic acid derivatives often highlights the spatial arrangement of these features. For instance, a model for nicotinic acid hydrazone derivatives identified two aromatic rings and two hydrogen bond acceptors as key features. acs.org While this model is for a different class of derivatives, it underscores the importance of the aromatic and hydrogen-bonding characteristics inherent in the this compound structure.

Systematic Analysis of Substituent Effects on Biological Activity

The biological activity of the this compound scaffold can be systematically modulated by altering its various components.

Role of the Difluorophenoxy Moiety in Binding Affinity and Selectivity

The substitution pattern of the phenoxy ring plays a pivotal role in determining the binding affinity and selectivity of nicotinic acid derivatives. The presence of fluorine atoms, in particular, can have a profound impact. Fluorine is a highly electronegative atom that can alter the electronic distribution of the aromatic ring, influence the pKa of nearby functional groups, and form specific interactions with biological targets. mdpi.com

The 2,4-difluoro substitution pattern on the phenoxy ring in this compound is significant for several reasons:

Enhanced Binding Affinity: Fluorine substitution can enhance binding affinity through various mechanisms. The carbon-fluorine bond is polarized, which can lead to favorable electrostatic interactions with the target protein. Furthermore, fluorination can increase the hydrophobicity of the molecule, promoting its partitioning into the typically hydrophobic binding pockets of receptors. mdpi.com Studies on fluoroaromatic inhibitors of carbonic anhydrase have shown that the pattern of fluorine substitution directly affects binding affinity. nih.gov

Increased Metabolic Stability: The C-F bond is stronger than a C-H bond, making it less susceptible to metabolic oxidation. This can lead to an improved pharmacokinetic profile for the compound.

Modulation of Selectivity: The specific placement of fluorine atoms can influence the selectivity of the compound for different receptor subtypes. This is crucial for developing drugs with fewer off-target effects.

While direct SAR data for this compound is limited, studies on related compounds provide valuable insights. For example, in a series of "twin drug" nicotinic acetylcholine receptor ligands, difluoro analogs retained nanomolar affinities, indicating the compatibility of difluorophenyl groups with high-affinity binding. nih.gov

Modifications on the Nicotinic Acid Core and Their Impact on Target Interaction

The nicotinic acid core is another key area for modification to fine-tune the biological activity. Alterations to the pyridine ring or the carboxylic acid group can significantly impact target interaction.

Pyridine Ring Substitutions: Introducing substituents on the pyridine ring can modulate the electronic properties and steric profile of the molecule. For instance, the synthesis of various 2-substituted aryl derivatives of nicotinic acid has demonstrated that the nature and position of the substituent are critical for anti-inflammatory and analgesic activities. chemistryjournal.net

Carboxylic Acid Modifications: The carboxylic acid group is a primary site for modification. It can be converted to esters, amides, or other bioisosteres to alter the compound's polarity, solubility, and ability to cross cell membranes. For example, the conversion of the carboxylic acid to an amide or nitrile in thionicotinic acid analogs resulted in varied vasorelaxant activity. baranlab.orguic.edu The development of 5-alkyl-1,3-oxazole derivatives as bioisosteres for the ethyl ester functionality in 6-amino-nicotinic acids highlights a successful strategy to overcome metabolic instability while retaining potency. nih.gov

| Modification Site | Type of Modification | Potential Impact on Target Interaction |

| Difluorophenoxy Moiety | Altering fluorine substitution pattern | Modulate binding affinity and selectivity |

| Replacing fluorine with other halogens | Investigate the role of electronegativity and size | |

| Introducing other substituents (e.g., methyl, methoxy) | Probe steric and electronic requirements of the binding pocket | |

| Nicotinic Acid Core | Substitution on the pyridine ring | Alter electronic properties and steric hindrance |

| Conversion of carboxylic acid to ester | Increase lipophilicity, potential for prodrug design | |

| Conversion of carboxylic acid to amide | Modulate hydrogen bonding capacity and solubility | |

| Replacement of carboxylic acid with bioisosteres | Improve pharmacokinetic properties |

Design Principles for Novel Analogs and Derivatives

Based on the understanding of the SAR of the this compound scaffold, several rational design principles can be applied to create novel analogs with improved properties.

Isosteric and Bioisosteric Replacements

Isosteric and bioisosteric replacements are fundamental strategies in medicinal chemistry to optimize lead compounds. baranlab.org This involves replacing a functional group with another that has similar physical or chemical properties, with the aim of enhancing activity, reducing toxicity, or improving pharmacokinetic parameters.

Replacement of the Difluorophenoxy Ring: The 2,4-difluorophenyl group can be replaced with other aromatic or heteroaromatic rings to explore different binding interactions. For example, replacing the isoxazole (B147169) heterocycle with a pyridine or oxadiazole in a series of nicotinic ligands resulted in compounds with high to moderate affinity. nih.gov

Bioisosteres for the Carboxylic Acid: As previously mentioned, the carboxylic acid group can be replaced by a variety of bioisosteres, such as tetrazoles, hydroxamic acids, or sulfonamides, to modulate acidity and membrane permeability. nih.gov

| Original Functional Group | Potential Bioisosteric Replacement | Rationale for Replacement |

| 2,4-Difluorophenyl | Pyridyl, Thienyl, Oxazolyl | Explore different aromatic interactions and hydrogen bonding possibilities |

| Carboxylic Acid | Tetrazole | Mimic acidity with improved metabolic stability |

| Carboxylic Acid | Acylsulfonamide | Modulate acidity and hydrogen bonding pattern |

| Ether Linkage (-O-) | Thioether (-S-), Methylene (-CH2-) | Alter bond angle, flexibility, and lipophilicity |

Exploration of Linker Chemistry (e.g., "Twin Drug" Approach)

The "twin drug" or dimer approach involves linking two pharmacophoric entities to create a single molecule. This strategy can lead to compounds with enhanced affinity, selectivity, and potentially novel pharmacological profiles. nih.govnih.gov The connection between the two units can be achieved through a linker, or they can be directly fused or overlapped. nih.gov

In the context of this compound, this approach could be implemented in several ways:

Symmetrical Dimers: Two molecules of this compound could be linked together.

Unsymmetrical Dimers: this compound could be linked to another known nicotinic acid derivative or a ligand for a different target, potentially leading to a molecule with dual activity.

The choice of linker is critical and can influence the distance and orientation between the two pharmacophores, which in turn affects binding to the target. Studies on "twin drugs" for nicotinic acetylcholine receptors have demonstrated that this approach can yield compounds with very high affinity and subtype selectivity. nih.gov

Conformational Restriction and Rigidity Considerations

In the rational design of bioactive molecules, controlling the conformational flexibility of a compound is a key strategy to enhance potency and selectivity. For this compound, the bond connecting the phenoxy and pyridine rings allows for considerable rotational freedom. This flexibility means the molecule can adopt various conformations in solution, not all of which may be optimal for binding to its biological target. Conformational restriction, or rigidification, is a design approach that aims to lock the molecule into its bioactive conformation, thereby reducing the entropic penalty of binding and potentially increasing affinity.

Strategies to introduce conformational restriction in analogs of this compound could involve several approaches. One method is to introduce bulky substituents adjacent to the ether linkage, which would sterically hinder free rotation. Another approach is to tether the pyridine and phenyl rings together with a bridging atom or group, creating a cyclic system. For instance, creating a dibenzofuran-like core would rigidly fix the relative orientation of the two aromatic rings.

The fluorine atoms on the phenoxy group already exert a subtle influence on the conformational preference. Fluorine substitution can impact molecular conformation due to both steric and electronic effects. In 1,3-difluorinated alkane systems, for example, the polarity of the medium has been shown to significantly influence the conformational profile. soton.ac.uk While not a direct analog, this highlights how fluorine atoms can engage in dipole-dipole interactions and hyperconjugation, which can stabilize certain rotamers over others. In the case of this compound, the fluorine atoms at the 2- and 4-positions can influence the preferred dihedral angle between the phenyl and pyridine rings through electrostatic interactions with the pyridine nitrogen and the carboxylic acid group.

By synthesizing and testing conformationally restricted analogs, researchers can gain valuable insights into the three-dimensional requirements of the binding site. If a rigid analog shows significantly higher activity, it suggests that its fixed conformation is close to the bioactive conformation of the parent flexible molecule. This information is invaluable for building a pharmacophore model and designing next-generation compounds with improved properties.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Design

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. nih.gov These models are powerful tools in rational drug design, allowing for the prediction of the activity of novel, unsynthesized compounds, thereby prioritizing synthetic efforts and reducing costs. nih.gov For a series of analogs of this compound, a QSAR model could be developed to predict their activity based on various molecular descriptors.

The development of a robust QSAR model involves several key steps. First, a dataset of compounds with experimentally determined biological activities is required. For derivatives of this compound, this would involve synthesizing a library of analogs with variations in the substitution pattern on either the pyridine or the phenoxy ring. Next, a set of molecular descriptors is calculated for each compound. These descriptors quantify various aspects of the molecule's structure and properties, and can be categorized as:

Electronic descriptors: These describe the electronic properties of the molecule, such as partial charges, dipole moment, and orbital energies (e.g., HOMO and LUMO). For the target molecule, the electron-withdrawing nature of the fluorine atoms and the carboxylic acid group would be captured by these descriptors.

Steric descriptors: These relate to the size and shape of the molecule, including molecular weight, volume, and surface area. In a series of analogs, varying the substituents would directly impact these descriptors.

Topological descriptors: These are numerical indices that describe the connectivity of atoms in the molecule.

Once the descriptors are calculated, a mathematical model is generated using statistical methods such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms like support vector machines (SVM) and random forests. cadaster.eu The goal is to find an equation that best correlates the descriptors with the observed biological activity.

For instance, a hypothetical QSAR equation for a series of 6-(aryloxy)nicotinic acid derivatives might look like:

pIC50 = c0 + c1logP + c2σ + c3*Es

where pIC50 is the negative logarithm of the half-maximal inhibitory concentration (a measure of potency), logP represents hydrophobicity, σ (Hammett constant) represents electronic effects of substituents on the phenoxy ring, and Es (Taft steric parameter) represents the steric bulk of those substituents. The coefficients (c0, c1, c2, c3) are determined by the regression analysis.

The predictive power of a QSAR model must be rigorously validated. This is typically done using both internal validation (e.g., cross-validation) and external validation with a set of compounds not used in the model development. cadaster.eu A validated QSAR model can then be used to screen virtual libraries of compounds and predict their activities, allowing researchers to focus on synthesizing the most promising candidates.

The following table illustrates the kind of data that would be used to build a QSAR model for a hypothetical series of 6-(phenoxy)nicotinic acid analogs:

| Compound | Substituent (X) | logP | σ | Es | pIC50 (experimental) | pIC50 (predicted) |

| 1 | H | 3.5 | 0.00 | 0.00 | 6.2 | 6.1 |

| 2 | 4-Cl | 4.2 | 0.23 | -0.97 | 6.8 | 6.9 |

| 3 | 4-CH3 | 4.0 | -0.17 | -1.24 | 6.5 | 6.4 |

| 4 | 2,4-diF | 3.8 | 0.40 | -0.92 | 7.1 | 7.2 |

| 5 | 3-NO2 | 3.4 | 0.71 | -1.65 | 5.9 | 5.8 |

This predictive capability makes QSAR an indispensable tool in modern medicinal chemistry for the design of novel compounds based on the this compound scaffold.

Computational Chemistry and Molecular Modeling Investigations

Molecular Docking and Ligand-Protein Interaction Analysis

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is crucial in drug discovery for understanding how a ligand, such as 6-(2,4-Difluorophenoxy)nicotinic acid, might interact with a biological target, typically a protein.

A molecular docking study of this compound would involve preparing the 3D structure of the ligand and the target protein. The ligand would then be placed into the binding site of the protein, and various conformations and orientations would be sampled. A scoring function would be used to estimate the binding affinity for each pose, predicting the most favorable binding mode.

The analysis of the results would reveal key ligand-protein interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions. This information is vital for understanding the basis of molecular recognition and for designing more potent and selective inhibitors.

Currently, there are no published molecular docking studies specifically investigating the interactions of this compound with any protein target.

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems, particularly atoms, molecules, and the solid state. DFT calculations for this compound would provide valuable insights into its intrinsic electronic properties and chemical reactivity.

Such a study would typically involve optimizing the geometry of the molecule to find its most stable conformation. Following this, various electronic properties could be calculated, including:

Frontier Molecular Orbitals (HOMO and LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies are crucial for predicting a molecule's reactivity. The energy gap between HOMO and LUMO indicates the chemical stability of the molecule.

Molecular Electrostatic Potential (MEP): The MEP map visualizes the charge distribution within the molecule, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. This is important for understanding intermolecular interactions.

Reactivity Descriptors: Parameters such as chemical hardness, softness, and electronegativity can be derived from DFT calculations to quantify the molecule's reactivity.

No specific Density Functional Theory (DFT) studies on this compound have been found in the scientific literature.

Molecular Dynamics Simulations for Conformational Flexibility and Binding Dynamics

Molecular dynamics (MD) simulations are a computational method for studying the physical movements of atoms and molecules. An MD simulation of this compound, either in solution or bound to a protein, would provide a dynamic view of its behavior over time.

When studying the compound in solution, MD simulations can reveal its conformational flexibility, identifying the most populated shapes the molecule adopts. This is important as the bioactive conformation might not be the lowest energy state in isolation.

In the context of a ligand-protein complex, MD simulations can assess the stability of the binding pose predicted by molecular docking. It can also provide insights into the dynamics of the binding event and the role of solvent molecules. Key analyses from such simulations include:

Root Mean Square Deviation (RMSD): To assess the stability of the protein and ligand over time.

Root Mean Square Fluctuation (RMSF): To identify flexible regions of the protein and ligand.

Hydrogen Bond Analysis: To monitor the formation and breaking of hydrogen bonds throughout the simulation.

There are no published molecular dynamics simulation studies specifically focused on this compound.

Prediction of ADME-Related Parameters (Excluding Physiochemical Properties of the Compound Itself)

ADME (Absorption, Distribution, Metabolism, and Excretion) properties are critical for determining the pharmacokinetic profile of a drug candidate. Computational models can predict these properties, helping to identify potential liabilities early in the drug discovery process.

For this compound, in silico ADME prediction would involve using various computational models to estimate parameters such as:

Aqueous Solubility: Affects absorption and formulation.

Blood-Brain Barrier (BBB) Permeability: Important for drugs targeting the central nervous system.

CYP450 Inhibition: Predicts potential for drug-drug interactions.

Human Intestinal Absorption (HIA): Estimates the extent of absorption from the gut.

Plasma Protein Binding: Influences the distribution and availability of the drug.

These predictions are typically based on the molecule's structure and physicochemical properties and are often performed using quantitative structure-activity relationship (QSAR) models or other machine learning approaches.

Specific in silico ADME predictions for this compound are not available in published literature.

Virtual Screening and Library Design Based on Pharmacophore Models

A pharmacophore model is an abstract description of molecular features that are necessary for molecular recognition of a ligand by a biological macromolecule. A pharmacophore model for this compound could be developed based on its structure and known interactions (if any) or based on the features of a known active site.

This pharmacophore model could then be used as a 3D query to search large chemical databases in a process called virtual screening. This would identify other molecules that possess the same essential features and are therefore likely to have similar biological activity.

Furthermore, the pharmacophore model can guide the design of a focused chemical library. By understanding the key features required for activity, new molecules can be designed by modifying the this compound scaffold to enhance interactions with a target or to improve ADME properties.

No studies describing the development or use of a pharmacophore model based on this compound have been identified in the scientific literature.

Advanced Analytical Methodologies for Research of 6 2,4 Difluorophenoxy Nicotinic Acid

Chromatographic Techniques for Compound Separation and Quantification

Chromatography is fundamental in the analysis of pharmaceutical compounds, providing the means to isolate and quantify target analytes. For "6-(2,4-Difluorophenoxy)nicotinic acid," a range of high-performance techniques are applicable, each offering distinct advantages.

High-Performance Liquid Chromatography (HPLC) with Diverse Detection Methods

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of non-volatile compounds like nicotinic acid and its derivatives. nih.gov Its versatility allows for various separation modes and detection methods, ensuring robust and reliable quantification. A common approach for related compounds involves reversed-phase chromatography, utilizing a nonpolar stationary phase and a polar mobile phase. researchgate.net

Separation Conditions: The separation is typically achieved on a C18 column. researchgate.net The mobile phase often consists of a gradient mixture of an organic solvent, such as acetonitrile (B52724) or methanol (B129727), and an aqueous buffer, often containing a small percentage of an acid like formic acid to ensure the protonation of the carboxylic acid group and improve peak shape. nih.gov This acidic modifier helps to suppress the ionization of the analyte, leading to better retention and more symmetrical peaks.

Detection Methods:

UV Detection: Due to the aromatic rings in its structure, "this compound" is expected to exhibit strong ultraviolet (UV) absorbance. Spectrophotometric detection, typically in the range of 254-280 nm, provides a simple and effective means of quantification. researchgate.netglsciences.com The specific wavelength of maximum absorbance (λmax) would be determined by running a UV scan of a pure standard.

Mass Spectrometry (MS) Detection: Coupling HPLC with a mass spectrometer (LC-MS or LC-MS/MS) offers superior selectivity and sensitivity. nih.govnih.gov Electrospray ionization (ESI) is a common technique used for nicotinic acid derivatives, which would protonate the molecule to generate a molecular ion [M+H]⁺. nih.gov Tandem mass spectrometry (MS/MS) can be used in Selected Reaction Monitoring (SRM) mode for highly selective quantification, even in complex biological matrices, by monitoring a specific fragmentation of the parent ion. nih.gov

Table 1: Typical HPLC Parameters for Nicotinic Acid Derivatives

| Parameter | Description |

|---|---|

| Column | Reversed-phase C18, e.g., 250 x 4.6 mm, 5 µm |

| Mobile Phase | Gradient of Acetonitrile and Water with 0.1% Formic Acid |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 40 °C |

| Detection | UV at ~260 nm or ESI-MS/MS |

| Injection Volume | 20 µL |

This table presents a generalized set of starting conditions based on methods for related compounds. nih.govglsciences.com

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives and Fragmentation Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique known for its high resolving power and sensitivity, particularly when coupled with mass spectrometry. mdpi.com While nicotinic acid itself has low volatility, GC-MS analysis can be performed directly without derivatization under appropriate conditions. mdpi.comresearchgate.net

For "this compound," direct analysis would involve injection into a high-temperature inlet, where the compound is vaporized and transferred to the analytical column, typically a capillary column like an HP-5ms. mdpi.com Helium is commonly used as the carrier gas. mdpi.com

Derivatization: Should the compound exhibit poor thermal stability or volatility, derivatization can be employed. The carboxylic acid group is a prime site for derivatization, for instance, through esterification (e.g., with methanol to form a methyl ester) or silylation (e.g., with BSTFA to form a trimethylsilyl (B98337) ester). This process increases the volatility and thermal stability of the analyte, making it more amenable to GC analysis.

Fragmentation Analysis: The mass spectrometer fragments the eluted compound in a reproducible manner, generating a unique mass spectrum that acts as a chemical fingerprint. For "this compound," electron ionization (EI) at 70 eV would likely cause initial fragmentation at the ether linkage and decarboxylation of the nicotinic acid moiety. Analysis of these fragmentation patterns is essential for structural confirmation and for developing selective quantitative methods using Selected Ion Monitoring (SIM), where the mass spectrometer is set to detect only specific fragment ions. mdpi.com

High-Performance Thin-Layer Chromatography (HPTLC)

High-Performance Thin-Layer Chromatography (HPTLC) is an enhanced form of TLC that offers better resolution, sensitivity, and the possibility of quantitative analysis. nih.goviipseries.org It is a rapid and cost-effective method for analyzing multiple samples simultaneously. nih.gov

For the analysis of "this compound," the stationary phase would typically be HPTLC plates pre-coated with silica (B1680970) gel 60 F254. researchgate.net A variety of mobile phase systems can be tested to achieve optimal separation, often consisting of a mixture of a nonpolar solvent like hexane, a solvent of intermediate polarity like dichloromethane, and a polar solvent like methanol. researchgate.net

After development, the plates are dried, and the separated spots are visualized under UV light (at 254 nm, due to the fluorescence-quenching indicator in the F254 plates). Quantification is performed using a densitometer (TLC scanner), which measures the absorbance or fluorescence of the spots. researchgate.net The method's validity is established through parameters such as linearity, precision, accuracy, and robustness. researchgate.netresearchgate.net

Spectroscopic Techniques for Structural Elucidation and Characterization

Spectroscopic techniques are indispensable for the unambiguous identification and detailed structural characterization of molecules. They provide information about the connectivity of atoms, the electronic environment of specific nuclei, and the exact elemental composition.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F, 2D-NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for elucidating the structure of organic compounds in solution. A full suite of NMR experiments would be required for the complete characterization of "this compound."

¹H NMR: The proton NMR spectrum would provide information on the number of different types of protons and their neighboring environments. For this molecule, distinct signals are expected for the three protons on the pyridine (B92270) ring and the three protons on the difluorophenoxy ring. The chemical shifts and coupling constants (J-values) would allow for the assignment of each proton to its specific position in the structure. stackexchange.com

¹³C NMR: The carbon NMR spectrum reveals the number of chemically non-equivalent carbon atoms. The spectrum would show signals for all 12 carbons in the molecule, including the carbonyl carbon of the carboxylic acid, the carbons of the two aromatic rings, and the carbons directly bonded to fluorine, which would appear as doublets due to ¹JCF coupling. hmdb.cachemicalbook.com

¹⁹F NMR: Given the presence of two fluorine atoms, ¹⁹F NMR is a crucial technique. biophysics.org It is highly sensitive and covers a wide range of chemical shifts. biophysics.orgnih.gov Two distinct signals would be expected for the two fluorine atoms at positions 2 and 4 of the phenoxy ring. The chemical shifts and the coupling between them (³JFF) would confirm their relative positions. Additionally, couplings to nearby protons (JHF) would be observed in both the ¹H and ¹⁹F spectra, further aiding in structural assignment. ucsb.educolorado.edu

2D-NMR: Two-dimensional NMR experiments are essential for unambiguously assigning all ¹H and ¹³C signals.

COSY (Correlation Spectroscopy) would reveal proton-proton (¹H-¹H) coupling networks within the pyridine and phenoxy rings. mdpi.com

HSQC (Heteronuclear Single Quantum Coherence) would correlate each proton signal with the signal of the carbon atom it is directly attached to.

HMBC (Heteronuclear Multiple Bond Correlation) would show correlations between protons and carbons that are two or three bonds away, which is critical for establishing the connectivity between the phenoxy ring, the ether oxygen, and the pyridine ring. mdpi.com

Table 2: Predicted NMR Chemical Shift Ranges for this compound

| Nucleus | Position | Predicted Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|---|

| ¹H | Pyridine H-2 | 8.9 - 9.2 | d |

| Pyridine H-4 | 8.2 - 8.5 | dd | |

| Pyridine H-5 | 7.4 - 7.7 | d | |

| Phenoxy H-3 | 7.2 - 7.5 | m | |

| Phenoxy H-5 | 7.0 - 7.3 | m | |

| Phenoxy H-6 | 7.0 - 7.3 | m | |

| ¹³C | C=O | 165 - 170 | s |

| Pyridine C-2, C-6 | 150 - 165 | s, d (C-F coupling) | |

| Pyridine C-3, C-4, C-5 | 120 - 140 | s, d | |

| Phenoxy C-1 to C-6 | 105 - 160 | d, dd (C-F coupling) | |

| ¹⁹F | Phenoxy F-2, F-4 | -110 to -130 | m |

Note: These are predicted values based on general chemical shift theory and data for structurally similar compounds like nicotinic acid and difluorobenzene derivatives. Actual values would need to be determined experimentally. hmdb.cachemicalbook.comucsb.edu

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of the mass-to-charge ratio (m/z) of an ion, typically to four or five decimal places. This precision allows for the determination of the elemental formula of a compound. For "this compound" (C₁₂H₇F₂NO₃), HRMS would be used to confirm its elemental composition by matching the experimentally measured exact mass with the theoretically calculated mass. Techniques like ESI or Atmospheric Pressure Chemical Ionization (APCI), often coupled with a Time-of-Flight (TOF) or Orbitrap mass analyzer, are commonly used to achieve the required mass accuracy. rsc.org

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful analytical technique used to identify the functional groups present in a molecule. The method is based on the principle that molecules absorb infrared radiation at specific frequencies that correspond to the vibrational energies of their chemical bonds. An IR spectrum, which plots absorbance or transmittance against wavenumber (cm⁻¹), provides a unique "fingerprint" of the molecule, revealing its structural components.

For this compound, the IR spectrum is expected to exhibit characteristic absorption bands corresponding to its distinct functional groups: the carboxylic acid, the pyridine ring, the difluorophenyl ring, the ether linkage, and the carbon-fluorine bonds.

Carboxylic Acid Group (-COOH): This group produces some of the most recognizable bands in an IR spectrum. A very broad O–H stretching vibration is typically observed in the 3300-2500 cm⁻¹ region, often overlapping with C-H stretching bands. libretexts.orglibretexts.org The carbonyl (C=O) stretch gives rise to a strong, sharp absorption band between 1760 and 1690 cm⁻¹. libretexts.orglibretexts.org Additionally, the C–O stretch and O–H bend are expected in the 1320-1210 cm⁻¹ and 1440-1395 cm⁻¹ regions, respectively. libretexts.orglibretexts.org

Aromatic Rings (Pyridine and Difluorophenyl): Aromatic C–H stretching vibrations typically appear at wavenumbers just above 3000 cm⁻¹ (around 3100-3000 cm⁻¹). libretexts.orgvscht.cz In-ring carbon-carbon (C=C) stretching vibrations produce characteristic bands in the 1600-1400 cm⁻¹ region. libretexts.orgvscht.cz For nicotinic acid specifically, a C=C stretching peak has been noted around 1594 cm⁻¹. researchgate.net

Ether Linkage (Ar-O-C): The asymmetric C-O-C stretching of the aryl ether linkage is expected to produce a strong band in the 1275-1200 cm⁻¹ region.

Carbon-Fluorine Bonds (C-F): The presence of two fluorine atoms on the phenyl ring will result in strong C-F stretching absorptions, typically found in the 1250-1020 cm⁻¹ range.

The table below summarizes the expected characteristic IR absorption bands for this compound based on its functional groups.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Carboxylic Acid | O-H Stretch | 3300 - 2500 | Broad, Strong |

| Carboxylic Acid | C=O Stretch | 1760 - 1690 | Strong |

| Carboxylic Acid | C-O Stretch / O-H Bend | 1440 - 1210 | Medium |

| Aromatic Rings | C-H Stretch | 3100 - 3000 | Medium to Weak |

| Aromatic Rings | C=C In-Ring Stretch | 1600 - 1400 | Medium |

| Aryl Ether | C-O-C Asymmetric Stretch | 1275 - 1200 | Strong |

| Aryl Fluoride | C-F Stretch | 1250 - 1020 | Strong |

Advanced Methods for Radiochemical Purity and Specific Activity Determination

When this compound is synthesized with a radionuclide for use in imaging or therapy, its quality must be rigorously assessed. Radiochemical purity (RCP) and specific activity are critical quality attributes for any radiopharmaceutical. researchgate.net RCP is defined as the proportion of the total radioactivity in a sample that is present in the desired chemical form. Advanced chromatographic techniques are essential for this determination.

Radio-High-Performance Liquid Chromatography (Radio-HPLC): This is the gold-standard method for determining the RCP of radiopharmaceuticals. The system couples a standard HPLC, which separates chemical compounds based on their affinity for a stationary and mobile phase, with a radioactivity detector. This allows for the separation of the intact radiolabeled this compound from potential radiochemical impurities, such as the free radionuclide or degradation byproducts. The output is a radio-chromatogram showing peaks of radioactivity over time, where the area under each peak is proportional to the amount of radioactivity in that component.

Radio-Thin-Layer Chromatography (Radio-TLC): Radio-TLC is another common method used for RCP assessment, often employed for faster, routine quality control. nih.gov It involves spotting the radiopharmaceutical onto a TLC plate and developing it with a suitable solvent system. Different components travel up the plate at different rates, leading to separation. The distribution of radioactivity on the plate is then analyzed with a radioactivity scanner to quantify the percentage of activity corresponding to the desired compound versus impurities.

The table below presents hypothetical data from a Radio-HPLC analysis to determine the radiochemical purity of a batch of radiolabeled this compound.

| Peak Identity | Retention Time (min) | Peak Area (%) | Status |

|---|---|---|---|

| Free Radionuclide | 2.1 | 0.8 | Impurity |

| Radiolabeled this compound | 8.5 | 98.9 | Product |

| Unknown Radiochemical Impurity | 10.2 | 0.3 | Impurity |

| Total | - | 100.0 | - |

| Radiochemical Purity | - | 98.9% | - |

Spectrophotometric Methods for Quantitative Determination

Spectrophotometry, particularly UV-Visible spectrophotometry, is a versatile and widely used technique for the quantitative determination of compounds in solution. nih.gov The method is based on the Beer-Lambert Law, which states that the absorbance of a solution is directly proportional to the concentration of the absorbing species and the path length of the light through the solution. Due to its aromatic ring systems, this compound is expected to absorb light in the UV range, making this technique highly suitable for its quantification.

A typical quantitative analysis involves preparing a series of standard solutions of the pure compound at known concentrations. The absorbance of each standard is measured at the wavelength of maximum absorbance (λmax) to generate a calibration curve. The absorbance of a sample solution with an unknown concentration is then measured under the same conditions, and its concentration is determined by interpolation from the calibration curve. For nicotinic acid, methods have been developed that measure its absorbance directly or after a color-forming reaction, with measurements taken at specific wavelengths like 445 nm or 464 nm after complexation. nih.govresearchgate.net

The following table shows hypothetical data for a calibration curve for this compound.

| Concentration (µg/mL) | Absorbance at λmax |

|---|---|

| 5.0 | 0.112 |

| 10.0 | 0.225 |

| 20.0 | 0.451 |

| 40.0 | 0.898 |

| Unknown Sample | 0.563 |

From such a calibration curve, a linear regression equation (y = mx + c) can be derived, allowing for the precise calculation of the concentration of unknown samples.

Future Research Directions and Translational Perspectives

Development of Chemical Probes for Target Validation

To unequivocally identify and validate the biological targets of 6-(2,4-Difluorophenoxy)nicotinic acid, the development of high-quality chemical probes is an essential future step. These probes are versions of the parent molecule that have been modified to include a reporter tag or a reactive group, enabling researchers to track the compound's interactions within a complex biological system.

The design of such probes involves strategically attaching functional handles without significantly disrupting the compound's core structure and biological activity. Common modifications include the incorporation of:

Affinity tags: Biotin is a popular choice, allowing for the pulldown and subsequent identification of binding proteins via mass spectrometry.

Fluorescent dyes: Attaching a fluorophore enables direct visualization of the compound's subcellular localization using advanced microscopy techniques.

Photo-affinity labels: These groups can be activated by UV light to form a covalent bond with the target protein, providing a stable link for target identification.